molecular formula C9H6FN3O2 B11772537 1-(4-fluoro-2-nitrophenyl)-1H-imidazole

1-(4-fluoro-2-nitrophenyl)-1H-imidazole

Cat. No.: B11772537
M. Wt: 207.16 g/mol
InChI Key: XIWWYGYEZIMEPR-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)-1H-imidazole is a chemical compound that features a unique combination of a fluoro and nitro group attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-fluoroaniline to produce 4-fluoro-2-nitroaniline, which is then subjected to cyclization with glyoxal and ammonium acetate to form the imidazole ring. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid to facilitate the process.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1-(4-Fluoro-2-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding nitro and fluoro-substituted imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as hydrogen gas in the presence of palladium on carbon, resulting in the conversion of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols replace the fluoro group, forming new derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group can enhance the compound’s stability and binding affinity to target molecules, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

1-(4-Fluoro-2-nitrophenyl)-1H-imidazole can be compared with other similar compounds such as 1-fluoro-2-nitro-4-azidobenzene and 4-fluoro-3-nitrophenyl azide These compounds share similar structural features but differ in their functional groups and reactivity

Properties

Molecular Formula

C9H6FN3O2

Molecular Weight

207.16 g/mol

IUPAC Name

1-(4-fluoro-2-nitrophenyl)imidazole

InChI

InChI=1S/C9H6FN3O2/c10-7-1-2-8(9(5-7)13(14)15)12-4-3-11-6-12/h1-6H

InChI Key

XIWWYGYEZIMEPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=CN=C2

Origin of Product

United States

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